tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Overview
Description
Pyrido[4,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrimidine ring fused with a pyridine ring. The “tert-butyl”, “2-methoxy”, and “carboxylate” groups are functional groups attached to the core structure, which can influence the compound’s properties and reactivity.
Synthesis Analysis
The synthesis of pyrido[4,3-d]pyrimidines can involve several steps, including the formation of the pyrimidine ring, the fusion with the pyridine ring, and the attachment of functional groups . The exact methods can vary depending on the specific compound being synthesized.Molecular Structure Analysis
The molecular structure of a pyrido[4,3-d]pyrimidine includes a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a pyridine ring (a six-membered ring with one nitrogen atom). The “tert-butyl”, “2-methoxy”, and “carboxylate” groups are attached to this core structure .Chemical Reactions Analysis
The chemical reactions involving pyrido[4,3-d]pyrimidines can depend on the specific compound and the conditions. For example, they might undergo reactions at the functional groups, or the rings might participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrido[4,3-d]pyrimidine can depend on its specific structure. Factors that can influence these properties include the functional groups present and the overall shape and size of the molecule .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized compounds similar to tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate. For instance, Çolak et al. (2021) studied the synthesis and characterization of compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate and other components, using methods like FTIR, NMR, and X-ray crystallographic analysis. This research contributes to the understanding of the molecular structure and stability of such compounds through intramolecular hydrogen bonding and DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021).
Spectroscopic Analysis
The conformational and spectral behavior of tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate and related compounds has been examined using NMR spectroscopy. Chmielewski et al. (1982) recorded the 1H and 13C NMR spectra of these compounds to study their conformational equilibrium, which is crucial for understanding their chemical properties and potential applications (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).
Applications in Organic Synthesis
Research has shown that tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate and its derivatives can be pivotal in organic synthesis. For example, Litvinchuk et al. (2021) described an efficient synthetic route to thiazolo[3,2-c]pyrimidine derivatives, demonstrating the compound's role in facilitating the production of polyfunctional compounds (Litvinchuk, Bentya, Rusanov, & Vovk, 2021).
Future Directions
properties
IUPAC Name |
tert-butyl 2-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-6-5-10-9(8-16)7-14-11(15-10)18-4/h7H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWTDGQUOIOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677838 | |
Record name | tert-Butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
CAS RN |
900156-22-1 | |
Record name | tert-Butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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